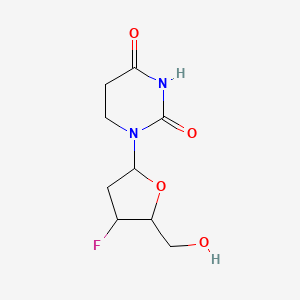
2'',3''-Dideoxy-3''-fluoro-alpha-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’,3’-dideoxy-3’-fluoro- is a fluorinated pyrimidine nucleoside analog of uridineIt is structurally characterized by the absence of hydroxyl groups at the 2’ and 3’ positions and the presence of a fluorine atom at the 3’ position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-3’-fluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-dideoxy-3’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various fluorinated nucleoside analogs, which are valuable in medicinal chemistry for their antiviral and anticancer properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex fluorinated nucleosides.
Biology: Acts as a probe for studying enzymatic functions and nucleic acid interactions.
Medicine: Investigated for its antiviral properties, particularly against HIV, and its potential as an anticancer agent.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-fluoro- involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom at the 3’ position interferes with the enzymatic activities involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the fluorine atom but shares the absence of hydroxyl groups at the 2’ and 3’ positions.
3’-Fluoro-2’,3’-dideoxycytidine: Similar structure but with a cytidine base instead of uridine.
3’-Fluoro-2’,3’-dideoxyadenosine: Contains an adenosine base and a fluorine atom at the 3’ position.
Uniqueness
Uridine, 2’,3’-dideoxy-3’-fluoro- is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the fluorine atom enhances its stability and efficacy as an antiviral and anticancer agent compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C9H13FN2O4 |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h5-6,8,13H,1-4H2,(H,11,14,15) |
InChI Key |
OCCYRAYDRQRJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B14795552.png)
![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B14795570.png)
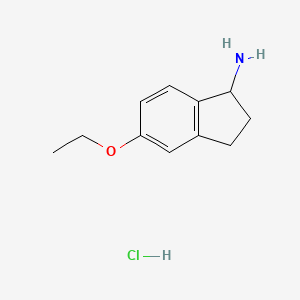
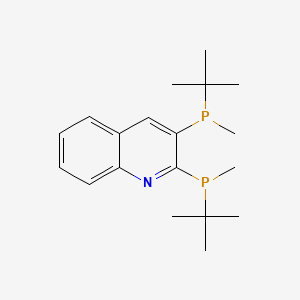

![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)
![4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride](/img/structure/B14795605.png)

![(3aR,4S,9bS)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14795615.png)
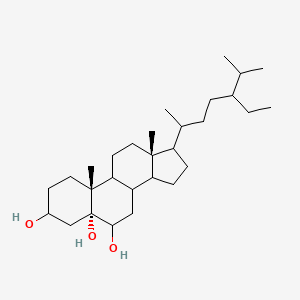
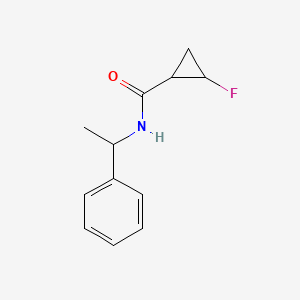
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)
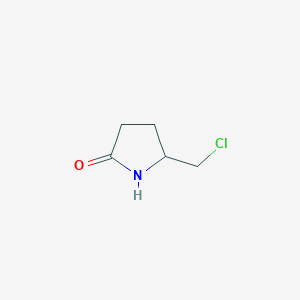
phosphinyl]acetate]](/img/structure/B14795661.png)
